molecular formula C23H24O6 B12427871 1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione

Cat. No.: B12427871
M. Wt: 396.4 g/mol
InChI Key: HMJSBVCDPKODEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione is a synthetic organic compound known for its unique structural scaffold. It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a hepta-1,6-diene-3,5-dione backbone. This compound has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione typically involves the condensation of appropriate aldehydes with acetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired diene structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the diene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it can inhibit the activity of enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione can be compared with other similar compounds, such as:

    Curcumin: Both compounds share a similar diene structure, but curcumin has hydroxyl groups instead of methoxy groups on the phenyl rings.

    Demethoxycurcumin: Similar to curcumin but lacks one methoxy group.

    Bisdemethoxycurcumin: Lacks both methoxy groups present in curcumin.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJSBVCDPKODEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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